molecular formula C18H19BBrFO2 B14023067 2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14023067
M. Wt: 377.1 g/mol
InChI Key: OUIZQLJYXUNOPT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a biphenyl structure substituted with bromine and fluorine atoms, and a boronic ester group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination and Fluorination: The starting material, biphenyl, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.

    Formation of Boronic Ester: The brominated and fluorinated biphenyl is then reacted with a boronic ester precursor, such as pinacol borane, under catalytic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form stable complexes with diols and other nucleophiles, facilitating its use in coupling reactions . The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boronic ester group in 2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to other similar compounds. This functional group allows the compound to participate in coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H19BBrFO2

Molecular Weight

377.1 g/mol

IUPAC Name

2-(6-bromo-2-fluoro-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H19BBrFO2/c1-17(2)18(3,4)23-19(22-17)15-14(20)11-10-13(16(15)21)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

OUIZQLJYXUNOPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C3=CC=CC=C3)Br

Origin of Product

United States

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